![molecular formula C21H21N3O3S B2741278 1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone CAS No. 897468-77-8](/img/structure/B2741278.png)
1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone
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Overview
Description
“1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone” is a chemical compound that contains a thiazole ring . Thiazoles are heterocyclic organic compounds with a five-membered ring containing three carbon, one sulfur, and one nitrogen atoms . They are found in many potent biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The aromaticity is estimated by the chemical shift of the ring proton (between 7.27 and 8.77 ppm), and the calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution and the C-2 atom for the nucleophilic substitution .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include coupling reactions and substitutions .Physical And Chemical Properties Analysis
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It is a clear pale yellow liquid with a boiling point of 116–118°C and specific gravity 1.2 .Scientific Research Applications
Antimicrobial Activity
Thiazole derivatives, including this compound, have been investigated for their antimicrobial properties. They exhibit potential as antibacterial, antifungal, and antiviral agents. Researchers explore their efficacy against various pathogens, making them valuable candidates for combating infections .
Antitumor and Cytotoxic Activity
Studies have demonstrated that thiazole derivatives possess antitumor and cytotoxic properties. This compound may inhibit tumor growth and induce cell death in cancer cells. Researchers investigate its mechanisms of action and potential applications in cancer therapy .
Anti-Inflammatory Properties
Thiazoles, including this compound, exhibit anti-inflammatory activity. They may modulate inflammatory pathways, making them relevant for conditions such as rheumatoid arthritis and other inflammatory disorders .
Neuroprotective Effects
The compound’s structure suggests potential neuroprotective properties. Researchers explore its ability to prevent neuronal damage and enhance brain health. Investigations focus on neurodegenerative diseases and neuronal injury models .
Corrosion Inhibition
Interestingly, thiazole-containing compounds have been studied for their remarkable corrosion inhibition properties. Researchers investigate their ability to form protective coatings on metal surfaces during adsorption, which could have practical implications in materials science and engineering .
Mechanism of Action
Target of Action
The primary target of this compound is the LasB quorum sensing system of Gram-negative bacteria . Quorum sensing is a mechanism of bacterial cell-cell communication that allows bacteria to respond to external factors and coordinate behaviors such as biofilm formation and virulence production .
Mode of Action
The compound interacts with its target by inhibiting the LasB quorum sensing system . This inhibition prevents the bacteria from coordinating their behaviors, thereby disrupting their ability to form biofilms and produce virulence factors . The compound’s selectivity towards the LasB system over the PqsR system suggests a specific mode of action .
Biochemical Pathways
The compound affects the quorum sensing pathways of Gram-negative bacteria . By inhibiting the LasB system, it disrupts the bacteria’s ability to respond to external factors such as nutrient availability and defense mechanisms . This disruption affects downstream effects such as biofilm formation and virulence production .
Result of Action
The result of the compound’s action is the inhibition of the LasB quorum sensing system, leading to a disruption in bacterial cell-cell communication . This disruption prevents the bacteria from coordinating behaviors such as biofilm formation and virulence production . In addition, the compound has shown promising quorum-sensing inhibitor activities with IC 50 values of 115.2 μg mL −1, 182.2 μg mL −1 and 45.5 μg mL −1 .
Future Directions
properties
IUPAC Name |
1-[4-[4-(6-methoxy-1,3-benzothiazol-2-yl)piperazine-1-carbonyl]phenyl]ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O3S/c1-14(25)15-3-5-16(6-4-15)20(26)23-9-11-24(12-10-23)21-22-18-8-7-17(27-2)13-19(18)28-21/h3-8,13H,9-12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFEPCZGSDHLLQW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazine-1-carbonyl)phenyl)ethanone |
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